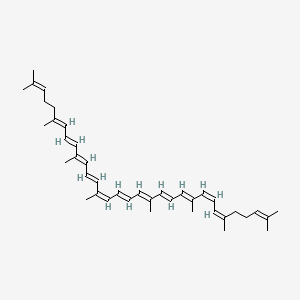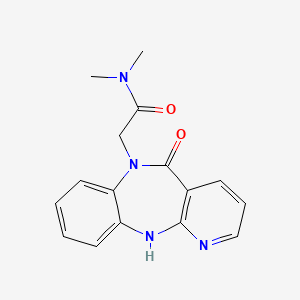
3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is a flavonoid derivative known for its multiple hydroxyl groups and a piperidinomethyl substitution. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a flavanone backbone, which is then subjected to hydroxylation to introduce the hydroxyl groups at the 3, 3’, 4’, 5, and 7 positions.
Piperidinomethyl Substitution:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavanones.
Aplicaciones Científicas De Investigación
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, and it is studied for its effects on cellular oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation or cancer progression.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar hydroxylation patterns but lacking the piperidinomethyl group.
Kaempferol: Another flavonoid with a similar structure but different substitution patterns.
Uniqueness
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is unique due to its piperidinomethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
This detailed article provides a comprehensive overview of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
57355-30-3 |
|---|---|
Fórmula molecular |
C21H24ClNO7 |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(piperidin-1-ium-1-ylmethyl)-2,3-dihydrochromen-4-one;chloride |
InChI |
InChI=1S/C21H23NO7.ClH/c23-13-5-4-11(8-15(13)25)20-19(28)18(27)17-16(26)9-14(24)12(21(17)29-20)10-22-6-2-1-3-7-22;/h4-5,8-9,19-20,23-26,28H,1-3,6-7,10H2;1H |
Clave InChI |
AUDDRMROQQPJDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CC2=C3C(=C(C=C2O)O)C(=O)C(C(O3)C4=CC(=C(C=C4)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)




